tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate
Overview
Description
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H16N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dihydropyridinyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carbamate bond. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound include various substituted carbamates, hydroxyl derivatives, and oxo compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where it serves as an intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathway in which the enzyme is involved. This inhibition can lead to various therapeutic effects, depending on the target and the pathway affected.
Comparison with Similar Compounds
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: This compound has a similar structure but differs in the position of the oxo group.
This compound: This compound is structurally similar but may have different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(1-methyl-6-oxopyridin-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)12-8-5-6-9(14)13(4)7-8/h5-7H,1-4H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNKVCCQMMXCGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=O)C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569806 | |
Record name | tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168007-90-7 | |
Record name | tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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